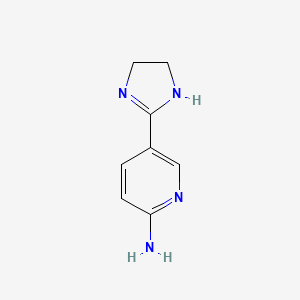

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

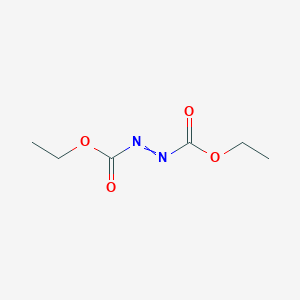

The synthesis of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-amine with an imidazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

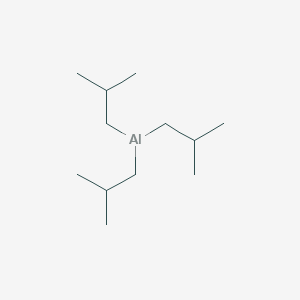

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol

- 4,5-Dihydro-1H-imidazol-2-yl)pyridine

Uniqueness

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is unique due to its dual-ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific binding interactions .

Biological Activity

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiviral, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

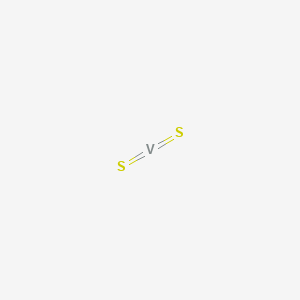

Chemical Structure and Properties

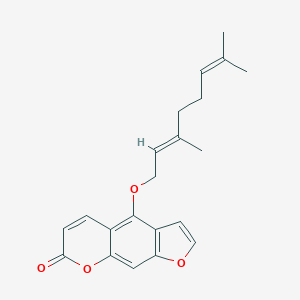

The compound features a pyridine ring substituted with a 4,5-dihydroimidazole moiety. This structure is crucial for its biological activity, as the imidazole ring is known for participating in various interactions with biological targets.

Antiviral Activity

Research indicates that derivatives of this compound exhibit promising antiviral properties. For instance, studies have demonstrated that related compounds can inhibit viral replication effectively.

Case Study: Anti-HSV Activity

In a primary screening for anti-herpetic activity, derivatives were evaluated against herpes simplex virus type 1 (HSV-1). One specific derivative showed a notable reduction in viral titers, suggesting that modifications to the imidazole or pyridine rings could enhance antiviral efficacy .

Antibacterial Activity

The antibacterial potential of this compound has been explored extensively. Its derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 8.33 |

| Compound C | Pseudomonas aeruginosa | 13.40 |

| Compound D | Enterococcus faecalis | 5.64 |

These results indicate that structural modifications can significantly influence antibacterial potency, with some derivatives outperforming traditional antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds featuring similar structures have demonstrated the ability to reduce inflammatory markers in vitro.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. The following points summarize key findings:

- Structural Modifications : Alterations in the substituents on the imidazole or pyridine rings can lead to improved potency against specific pathogens.

- Combination Therapies : Preliminary data suggest that this compound may be effective in combination with other antiviral or antibacterial agents, enhancing overall therapeutic outcomes.

- Further Investigation : Ongoing research aims to elucidate the precise mechanisms of action and explore potential applications in treating resistant infections and inflammatory conditions.

Properties

IUPAC Name |

5-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7-2-1-6(5-12-7)8-10-3-4-11-8/h1-2,5H,3-4H2,(H2,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNXJRHACUNVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.